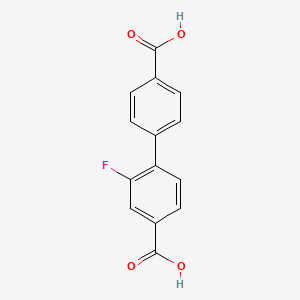

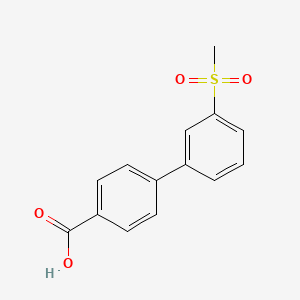

4-(4-Carboxyphenyl)-3-fluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrakis (4-carboxyphenyl) porphyrin (TCPP) is a typical photosensitizer (PS) favored by researchers . TCPP itself has powerful performance, which can be modified and coupled to obtain nanotherapeutic agents with excellent therapeutic effects .

Synthesis Analysis

TCPP can be synthesized and characterized by IR, proton NMR, and mass spectroscopy . The ground and excited state nature of new derivatives were examined using UV-Vis absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .Molecular Structure Analysis

TCPP is a member of the porphyrin family and has been widely used in material design for cancer therapy . The basic building block of porphyrin consists of a tetrapyrrole ring that primarily seen in the large number of photosensitizer’s structure employed for the cancer treatments .Chemical Reactions Analysis

TCPP can be modified and coupled to obtain nanotherapeutic agents with excellent therapeutic effects . They used nucleating modulators 4,4′-biphenyldicarboxylic acid (BPDC) and benzoic acid (BA) to control the size of the Zn-TCPP nanodisks .Physical And Chemical Properties Analysis

New derivatives of TCPP were designed, synthesized, and characterized by IR, proton NMR, and mass spectroscopy . The ground and excited state nature of new derivatives were examined using UV-Vis absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .Aplicaciones Científicas De Investigación

1. Photodynamic Therapy and Cell Imaging

- Application Summary: The compound is used in the synthesis of new derivatives of tetrakis(4-carboxyphenyl) porphyrin, which are examined for their potential as photosensitizers in biological studies .

- Methods of Application: The new derivatives are synthesized and characterized by IR, proton NMR, and mass spectroscopy. Their nature is examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .

- Results: The fluorescence lifetime, fluorescence quantum yield, and efficiency of singlet oxygen generation suggest that alkyl amine and alkyl hydrazide linked new porphyrin photosensitizers can be useful for PDT agent in cancer treatment .

2. Porphyrin Metal-organic Framework Sensors

- Application Summary: The compound is used in the development of porphyrin metal-organic frameworks (MOFs) for sensing applications .

- Methods of Application: Porphyrin molecules are integrated into MOFs or employed as organic linkers in the production of MOFs. The key synthesis techniques for porphyrin-based MOFs, such as porphyrin@MOFs, porphyrinic MOFs, and composite porphyrinic MOFs, are outlined .

- Results: Porphyrin-based MOFs combine the distinguishing qualities of porphyrins (e.g., fluorescent nature) and MOFs (e.g., high surface area, high porosity) to enable sensing applications with higher sensitivity, specificity, and extended target range .

3. Heterogeneous Catalysts

- Application Summary: The compound is used in the preparation of an array of lanthanide coordination polymers for use as heterogeneous catalysts .

- Methods of Application: The compound is used to prepare a 1,3-bis(4-carboxyphenyl) imidazolium carboxylate ligand, which is then used to prepare the lanthanide coordination polymers .

- Results: The prepared polymers are used as catalysts for the coupling reactions between halogenated propylene oxides and CO2 and their corresponding cyclic carbonates .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-carboxyphenyl)-3-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO4/c15-12-7-10(14(18)19)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQRZVJBMSYTHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80689918 |

Source

|

| Record name | 2-Fluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Carboxyphenyl)-3-fluorobenzoic acid | |

CAS RN |

1261943-47-8 |

Source

|

| Record name | 2-Fluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromopyrido[2,3-B]pyrazine](/img/structure/B599132.png)

![6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B599139.png)

![6-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B599144.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B599145.png)